4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Description
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a substituted piperidine derivative featuring a phenylsulfonyl group at the 1-position and a (4-methylbenzoyl)oxyimino moiety at the 4-position. The phenylsulfonyl group enhances metabolic stability and modulates solubility, while the 4-methylbenzoyloxyimino substituent introduces steric and electronic effects that may influence binding affinity .
Key physicochemical properties include a molecular weight of ~414.5 g/mol (calculated based on analogs like its 4-chloro derivative, CAS 477847-24-8) and moderate lipophilicity (estimated LogP ~2.5–3.0), making it suitable for further pharmacokinetic optimization .
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-15-7-9-16(10-8-15)19(22)25-20-17-11-13-21(14-12-17)26(23,24)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDDLRBGNRHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the 4-Methylbenzoyloxyimino Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Structural Characteristics
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Phenylsulfonyl Group : Enhances the molecule's reactivity and potential interactions with biological systems.
- Benzoyloxyimino Moiety : Contributes to the compound's unique properties and may influence its pharmacological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth. The presence of the sulfonyl group may enhance the compound's efficacy against certain cancer cell lines.
- Anti-inflammatory Properties : Research into related piperidine derivatives has revealed anti-inflammatory effects, suggesting that this compound may exhibit similar properties.
Biochemical Studies
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can be utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, leading to the development of novel compounds with enhanced biological activities.
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.
Case Study 2: Enzyme Inhibition Assays
In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The results demonstrated promising inhibition rates, supporting further exploration into its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several piperidine-based sulfonamides and oxime derivatives. Below is a comparative analysis with its closest analogs:
Key Findings:
Electronic and Steric Effects: The 4-methylbenzoyloxyimino group in the target compound provides moderate electron-donating effects compared to the 4-chlorobenzoyloxyimino analog, which has a stronger electron-withdrawing character. This difference may influence binding to electron-rich enzyme active sites . The diphenylmethylene substituent in introduces significant steric bulk, likely reducing solubility but enhancing membrane permeability.
Biological Relevance :
- Sulfonamide-containing piperidines (e.g., ) are frequently associated with kinase or protease inhibition due to sulfonamide’s ability to act as a hydrogen-bond acceptor. The target compound’s phenylsulfonyl group may similarly engage in hydrophobic interactions or π-stacking .
- The trifluoromethylphenyl group in enhances metabolic stability and bioavailability compared to the target compound’s 4-methylbenzoyl group, which may offer a trade-off between potency and pharmacokinetics .
Synthetic Accessibility :
- The target compound shares synthetic pathways with its 4-chloro analog (CAS 477847-24-8), typically involving condensation of 1-(phenylsulfonyl)piperidin-4-one with hydroxylamine derivatives followed by acylation .
- In contrast, bicyclic analogs like require multistep synthesis involving cycloaddition or ring-closing metathesis, increasing complexity and cost .
Biological Activity
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylbenzoyl group and a phenylsulfonyl group. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For example, it could interact with monoamine oxidase (MAO), potentially influencing neurotransmitter levels in the brain.
- Receptor Modulation : It may bind to various receptors, altering their activity and leading to physiological changes.
- Cellular Interaction : The compound's structure allows it to interact with cellular membranes and proteins, affecting cell signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases, leading to programmed cell death.
- Neuroprotective Effects : Research has indicated that the compound can protect neuronal cells from oxidative damage. In models of neurodegeneration, it reduced markers of oxidative stress and improved cell viability.
- Antimicrobial Activity : The compound has shown significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or function.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the methylbenzoyl group have been shown to enhance biological activity, suggesting that specific structural features are crucial for its efficacy.
Table 2: Structure-Activity Relationship Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
